N-Boc-S-benzyl-D-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Boc-S-benzyl-D-cysteine” is a derivative of cysteine . It is used for research purposes and is not sold to patients . This compound is recognized as an ergogenic dietary substance, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

The synthesis of “N-Boc-S-benzyl-D-cysteine” involves the stepwise lengthening of the chain according to the repetitive N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route requires no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .

Molecular Structure Analysis

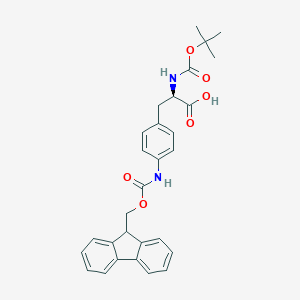

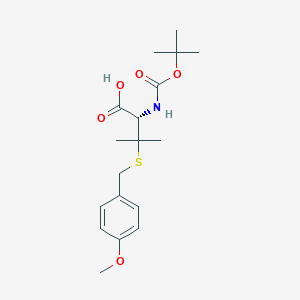

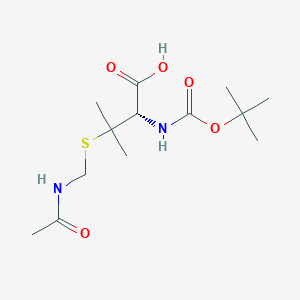

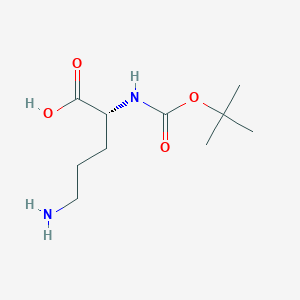

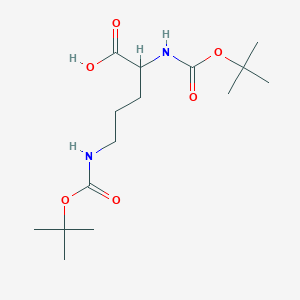

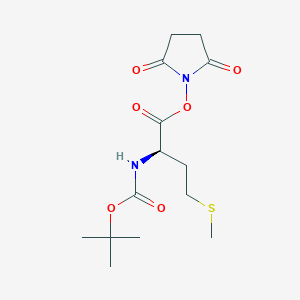

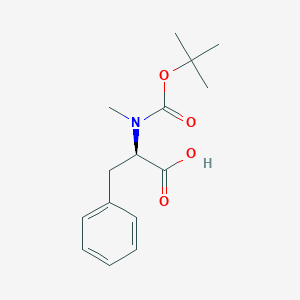

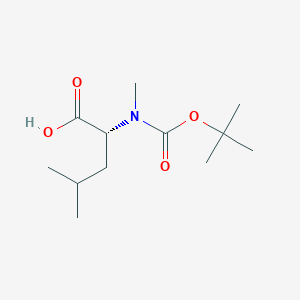

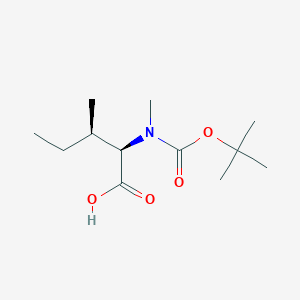

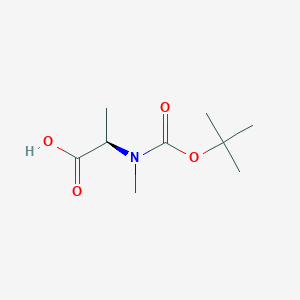

The molecular weight of “N-Boc-S-benzyl-D-cysteine” is 311.40, and its formula is C15H21NO4S . The structure of this compound is complex due to the presence of multiple functional groups.

Chemical Reactions Analysis

“N-Boc-S-benzyl-D-cysteine” is involved in various chemical reactions. It is used as an N-terminal protected reagent in the synthesis of peptides and proteins containing cysteine residues . The Boc group in this compound can be cleaved by mild acidolysis .

Scientific Research Applications

N-Boc-S-benzyl-D-cysteine is a type of N-terminal protected reagent . These types of reagents are commonly used in the synthesis of peptides and proteins . Here’s a general overview of how they’re used:

- Scientific Field : Peptide and Protein Chemistry

- Application Summary : N-Boc protected amino acids like N-Boc-S-benzyl-D-cysteine are used in the synthesis of peptides and proteins. They’re particularly useful when the peptide or protein contains cysteine residues .

- Methods of Application : The N-Boc group protects the amino acid during the synthesis process, preventing it from reacting with other compounds. Once the peptide or protein has been synthesized, the N-Boc group can be removed through a process called deprotection .

- Results or Outcomes : The use of N-Boc protected amino acids allows for the synthesis of complex peptides and proteins. This has enabled a vast array of peptide and protein chemistry over the last several decades .

Future Directions

The future directions of “N-Boc-S-benzyl-D-cysteine” could involve its use in the synthesis of more complex peptides and proteins. Its role in influencing the secretion of anabolic hormones and enhancing mental performance during stress-related tasks suggests potential applications in the fields of exercise physiology and stress management .

properties

IUPAC Name |

(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVORPLRHYROAA-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-S-benzyl-D-cysteine | |

CAS RN |

5068-28-0 |

Source

|

| Record name | N-tert-Butyloxycarbonyl-S-benzylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.